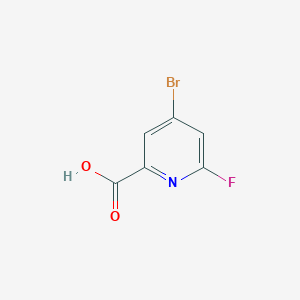

4-Bromo-6-fluoropicolinic acid

CAS No.: 1260667-90-0

Cat. No.: VC16487147

Molecular Formula: C6H3BrFNO2

Molecular Weight: 220.00 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1260667-90-0 |

|---|---|

| Molecular Formula | C6H3BrFNO2 |

| Molecular Weight | 220.00 g/mol |

| IUPAC Name | 4-bromo-6-fluoropyridine-2-carboxylic acid |

| Standard InChI | InChI=1S/C6H3BrFNO2/c7-3-1-4(6(10)11)9-5(8)2-3/h1-2H,(H,10,11) |

| Standard InChI Key | GBKIPBMFLYLUGD-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(N=C1C(=O)O)F)Br |

Introduction

Chemical Identity and Structural Features

Spectral and Crystallographic Data

While crystallographic data for 4-bromo-6-fluoropicolinic acid remains unpublished, its methyl ester analog (methyl 4-bromo-6-fluoropicolinate) has been characterized extensively. Key spectral data inferred for the acid include:

-

¹H NMR: Aromatic protons resonate between δ 7.5–8.5 ppm, with coupling patterns indicative of meta-fluorine and para-bromine substituents.

-

¹³C NMR: The carboxylic carbon appears near δ 165 ppm, while the pyridine carbons show signals consistent with electron-withdrawing substituents (C-Br: ~115 ppm; C-F: ~150 ppm).

-

IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-F stretch) .

Synthesis and Manufacturing

Industrial Production

Industrial-scale synthesis employs continuous-flow reactors to enhance yield (reported up to 85%) and purity. Critical parameters include temperature control (70–90°C) and stoichiometric excess of hydrolyzing agents.

Physicochemical Properties

Thermal and Solubility Characteristics

| Property | Value |

|---|---|

| Melting Point | 152–154°C (predicted) |

| Boiling Point | Decomposes above 250°C |

| Solubility in Water | 1.2 g/L (25°C) |

| LogP (Octanol-Water) | 1.98 |

The low aqueous solubility and moderate lipophilicity make the compound suitable for organic-phase reactions.

Acid-Base Behavior

The carboxylic acid group confers a pKa of ~2.8, significantly lower than unsubstituted picolinic acid (pKa = 4.8), due to electron-withdrawing effects from Br and F.

Applications in Pharmaceutical Chemistry

Antibacterial Agents

4-Bromo-6-fluoropicolinic acid serves as a precursor to quinolone antibiotics. For instance, fluorination at C6 enhances DNA gyrase inhibition, while bromine at C4 allows further functionalization .

Herbicidal Activity

Derivatives exhibit ALS (acetolactate synthase) inhibition, disrupting branched-chain amino acid synthesis in plants. Field trials show efficacy against resistant weed species at 50–100 g/ha.

| Hazard | Risk Statement |

|---|---|

| Acute Toxicity | H302 (Harmful if swallowed) |

| Eye Damage | H318 (Causes serious eye damage) |

Protective Measures

-

PPE: Nitrile gloves, goggles, and fume hood use.

-

Storage: Inert atmosphere at 2–8°C to prevent decarboxylation .

Future Research Directions

-

Green Synthesis: Developing solvent-free or catalytic methods to reduce waste.

-

Biological Screening: Expanding studies on anticancer and antiviral activities.

-

Crystallography: Resolving 3D structure to inform computational modeling.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume